![molecular formula C10H9NO4 B123944 4-(2-Nitro-1-propenyl)-1,3-benzodioxole CAS No. 86029-47-2](/img/structure/B123944.png)
4-(2-Nitro-1-propenyl)-1,3-benzodioxole
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Description
“4-(2-Nitro-1-propenyl)-1,3-benzodioxole” is a chemical compound that likely contains a benzodioxole group (a benzene ring fused to a 1,3-dioxole) and a 2-nitropropenyl group (a propene with a nitro group at the 2-position). The exact properties of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure would consist of a benzodioxole ring with a 2-nitropropenyl group attached at the 4-position. The exact structure and its properties (like bond lengths, angles, and conformation) would need to be determined experimentally or through computational chemistry methods .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating benzodioxole group. It might undergo reactions typical of nitroalkenes, such as reduction, and reactions at the benzodioxole ring .Mechanism of Action
Safety and Hazards
As with many chemical compounds, handling “4-(2-Nitro-1-propenyl)-1,3-benzodioxole” would likely require standard safety precautions, such as avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment. The nitro group could potentially make the compound reactive and possibly explosive .
properties
IUPAC Name |
4-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-7(11(12)13)5-8-3-2-4-9-10(8)15-6-14-9/h2-5H,6H2,1H3/b7-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOGDLITZIVKQY-FNORWQNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C2C(=CC=C1)OCO2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=C2C(=CC=C1)OCO2)/[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424869 |
Source
|
Record name | AC1O6WGH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Nitro-1-propenyl)-1,3-benzodioxole | |
CAS RN |
86029-47-2 |
Source
|
Record name | AC1O6WGH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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